REACTION_CXSMILES
|
I[C:2]1[CH:12]=[CH:11][C:5]2[O:6][CH2:7][CH2:8][N:9]([CH3:10])[C:4]=2[CH:3]=1.[N:13]([O-])=O.[Na+]>C(O)(=O)C>[CH3:10][N:9]1[CH2:8][CH2:7][O:6][C:5]2[CH:11]=[CH:12][C:2]([NH2:13])=[CH:3][C:4]1=2 |f:1.2|
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Name
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6-Iodo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
IC1=CC2=C(OCCN2C)C=C1
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Name
|
|
Quantity
|
1.77 g
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Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
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|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at 0° C. for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added KI (4.24 g, 38.4 mmol) in portions
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Type
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STIRRING
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Details
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The reaction mixture was stirred at 0° C. for 30 min
|
Duration
|
30 min
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Type
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TEMPERATURE
|
Details
|
to warm up to rt
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was quenched with 100 mL of water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (3×150 mL)
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Type
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ADDITION
|
Details
|
treated with Na2S2O3
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Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to give S12-5 (1.86 g, 53%) as a yellow solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CN1C2=C(OCC1)C=CC(=C2)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |